Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate
Overview
Description
Molecular Structure Analysis
The molecular formula of Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate is C5H10BF3N.K. The InChI code is 1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1 . This compound contains boron, fluorine, nitrogen, and potassium atoms, which contribute to its unique chemical properties.Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.05 g/mol . It is recommended to be stored in a freezer for preservation .Scientific Research Applications
Electrochemical Studies
Research involving potassium complexes, such as those related to Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate, has been instrumental in advancing electrochemical studies. A study by Srivastava et al. (2022) explored the synthesis of La2O3 nanomaterial and K-complexes for electrochemical applications, highlighting the potential of such materials in technologies like magnetic resonance imaging (MRI) (Srivastava et al., 2022).
Synthesis of Complex Organic Compounds
Research has shown that potassium complexes, similar to this compound, are useful in synthesizing various organic compounds. For instance, Baudler et al. (1991) demonstrated how potassium in combination with Et2NBCl2 leads to the creation of aminopolyboranes, which are crucial in organic synthesis (Baudler et al., 1991).
Catalyst in Chemical Reactions
Potassium compounds, like this compound, have been used as catalysts in chemical reactions. Zhang Fu-li (2005) utilized potassium dihydrogen phosphate as a catalyst in synthesizing hexanoic acid 2-(diethylamino)ethyl ester, showcasing the effectiveness of potassium-based catalysts in chemical synthesis (Zhang Fu-li, 2005).
Isomerization and Synthesis of Functional Structures
Potassium 3-aminopropylamide, closely related to this compound, has been shown to be effective in the isomerization of acetylenic alcohols, leading to the synthesis of functionally differentiated αω-difunctional structures. This was demonstrated by Brown and Yamashita (1976), indicating the versatility of potassium compounds in organic synthesis (Brown & Yamashita, 1976).
Properties
IUPAC Name |
potassium;3-(diethylamino)prop-1-en-2-yl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-4-12(5-2)6-7(3)8(9,10)11;/h3-6H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGILWIBUMYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(CC)CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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